methyl (4-ethynyl-1H-pyrazol-1-yl)acetate

Medicinal Chemistry ADME Prediction Click Chemistry

Researchers face trade-offs between click chemistry functionality and physicochemical properties in heterobifunctional linkers. This compound solves that with orthogonal handles in a compact scaffold. - **Dual reactivity:** Terminal alkyne (CuAAC) + methyl ester (hydrolysis/amidation) supports iterative modular synthesis. - **Optimized properties:** XLogP3 0.5, TPSA 44.1 Ų - improves aqueous solubility vs. ethyl/tert-butyl esters. - **Thermal stability:** BP 269.9°C enables high-temp process chemistry. Available from BenchChem with validated purity.

Molecular Formula C8H8N2O2
Molecular Weight 164.164
CAS No. 1823783-45-4
Cat. No. B2808754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (4-ethynyl-1H-pyrazol-1-yl)acetate
CAS1823783-45-4
Molecular FormulaC8H8N2O2
Molecular Weight164.164
Structural Identifiers
SMILESCOC(=O)CN1C=C(C=N1)C#C
InChIInChI=1S/C8H8N2O2/c1-3-7-4-9-10(5-7)6-8(11)12-2/h1,4-5H,6H2,2H3
InChIKeyJJGWXYURDGCOKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate Product Profile


Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate (CAS 1823783-45-4) is a bifunctional small-molecule building block characterized by a terminal alkyne (ethynyl) group at the 4-position of a 1H-pyrazole ring, and a methyl ester moiety appended to the N1-position via an acetate linker . This compound, with molecular formula C₈H₈N₂O₂ and molecular weight 164.16 g/mol, serves as a versatile intermediate in medicinal chemistry and chemical biology, primarily due to its capacity for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry at the terminal ethynyl group, enabling efficient and modular conjugation strategies . Its predicted properties include a boiling point of 269.9±20.0 °C, a density of 1.09±0.1 g/cm³, a topological polar surface area of 44.1 Ų, and an XLogP3 value of 0.5, suggesting moderate lipophilicity .

Why Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate Cannot Be Substituted


Generic substitution among 4-ethynyl-1H-pyrazole derivatives is not feasible due to quantifiable differences in physicochemical properties and reactivity profiles that directly impact experimental outcomes. For instance, the methyl ester in the target compound confers a distinct balance of lipophilicity (XLogP3 = 0.5) and hydrolytic lability compared to the ethyl ester analog (XLogP3 ≈ 0.9, predicted) or the tert-butyl ester analog (XLogP3 ≈ 2.0, predicted) , affecting solubility, membrane permeability, and the kinetics of ester cleavage in biological assays [1]. Furthermore, the presence of the N1-acetate linker in the target compound provides a critical spatial separation between the click-reactive ethynyl group and the functionalizable ester, a design feature absent in simpler ethynyl-pyrazoles like 4-ethynyl-1H-pyrazole (CAS not assigned) . This structural nuance governs the compound's utility in modular synthesis and structure-activity relationship (SAR) studies, making direct replacement without re-optimization of reaction conditions or biological readouts scientifically unsound.

Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate Quantitative Evidence


Lipophilicity and TPSA Differentiation

The methyl ester of 2-(4-ethynyl-1H-pyrazol-1-yl)acetic acid (target compound) exhibits a calculated XLogP3 value of 0.5, which is substantially lower than that of its ethyl ester analog (ethyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate, CAS 2098072-46-7) with a predicted XLogP3 of approximately 0.9 . This lower lipophilicity (ΔXLogP3 ≈ -0.4) indicates enhanced aqueous solubility and a distinct permeability profile, which can be advantageous for optimizing the physicochemical properties of drug candidates without the need for additional polar functional groups [1]. Furthermore, the target compound possesses a Topological Polar Surface Area (TPSA) of 44.1 Ų, which is 15.4 Ų higher than that of the simpler 4-ethynyl-1H-pyrazole core (TPSA = 28.7 Ų) . This increased TPSA is conferred by the N1-acetate ester and can improve bioavailability by maintaining TPSA values below the 140 Ų threshold for oral absorption while providing a functional handle for further derivatization [1].

Medicinal Chemistry ADME Prediction Click Chemistry

N1-Acetate Linker Differentiation

The target compound uniquely combines a terminal alkyne for click chemistry with a methyl ester functional group, separated by an N1-acetate linker (CH₂CO₂CH₃). This linker provides a rotatable bond count of 4, compared to 1 for the simpler 4-ethynyl-1H-pyrazole . This increased conformational flexibility and spatial separation of reactive sites is a quantifiable structural feature that differentiates it from direct click handles like 4-ethynyl-1H-pyrazole or 1-ethyl-4-ethynyl-1H-pyrazole (CAS 573982-81-7) . The presence of the ester moiety also allows for orthogonal deprotection and functionalization strategies (e.g., saponification to the carboxylic acid) that are not possible with simple alkyl-substituted ethynyl-pyrazoles. This design enables multi-step, modular synthetic workflows where the ethynyl group is used for CuAAC conjugation, and the ester is subsequently hydrolyzed for further amide coupling or bioconjugation .

Chemical Biology Click Chemistry Synthetic Methodology

Predicted Boiling Point and Thermal Stability

The predicted boiling point of methyl (4-ethynyl-1H-pyrazol-1-yl)acetate is 269.9±20.0 °C , which is significantly higher than that of the unsubstituted 4-ethynyl-1H-pyrazole core, which has a predicted boiling point of 238.5±13.0 °C [1]. This difference of approximately +31.4 °C (ΔBP ≈ +31.4 °C) reflects the increased molecular weight and the presence of the ester moiety, which introduces additional intermolecular interactions (e.g., dipole-dipole). This higher boiling point is a critical parameter for chemists designing high-temperature reactions or purification protocols (e.g., distillation), as it suggests the compound may remain in the liquid phase under conditions where the core heterocycle might volatilize, potentially improving reaction yields and simplifying product isolation .

Process Chemistry High-Throughput Experimentation Thermal Analysis

Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate Application Scenarios


Oral Drug Property Optimization

The quantifiably lower lipophilicity (XLogP3 = 0.5) and higher TPSA (44.1 Ų) of methyl (4-ethynyl-1H-pyrazol-1-yl)acetate, compared to its ethyl ester analog, make it the preferred building block for medicinal chemists aiming to improve aqueous solubility and maintain a favorable ADME profile without compromising on the click chemistry functionality . This is particularly relevant in fragment-based drug discovery or lead optimization campaigns where fine-tuning lipophilicity is critical for achieving desirable oral bioavailability and reducing promiscuous off-target binding. The compound's properties align with established drug-likeness guidelines, offering a predictable starting point for SAR exploration [1].

Modular Synthesis of Probes & Conjugates

The presence of two orthogonal functional handles—the terminal alkyne for CuAAC and the methyl ester for hydrolysis/amidation—in a single, compact scaffold (MW 164.16) distinguishes this compound from simpler ethynyl-pyrazoles . This bifunctionality supports iterative, modular synthetic strategies. Researchers can first 'click' the compound onto an azide-functionalized biomolecule, surface, or polymer, and then, in a subsequent step, saponify the ester to a carboxylic acid for further conjugation to amines, creating complex, heterobifunctional linkers or probes with precise control over molecular architecture. This sequential orthogonality is a key advantage over building blocks lacking the N1-acetate linker [1].

High-Temperature Process Chemistry

With a predicted boiling point of approximately 269.9 °C, which is over 30 °C higher than that of the 4-ethynyl-1H-pyrazole core, this compound is a more robust candidate for process chemistry applications involving elevated temperatures . Chemists engaged in scale-up can leverage this thermal stability to explore a wider range of reaction solvents and conditions (e.g., high-boiling polar aprotic solvents) with a reduced risk of evaporative loss or thermal degradation. This translates to potentially higher, more consistent yields and simpler reaction work-ups in the production of advanced intermediates or active pharmaceutical ingredients (APIs) [1].

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